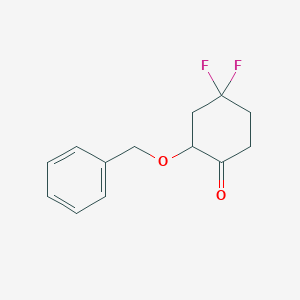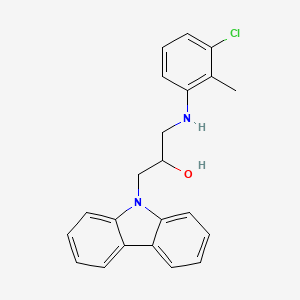
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol, also known as Carbazochrome, is a synthetic compound that has been widely studied for its potential therapeutic applications. Carbazochrome belongs to the family of carbazoles, which are known for their diverse pharmacological activities. In
Applications De Recherche Scientifique
Antifungal and Antibacterial Properties
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol and its derivatives have been studied for their potential as antifungal and antibacterial agents. Research has demonstrated the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, with certain compounds showing potent antifungal activity against various pathogenic fungal strains and bacteria. The molecular docking analysis suggests a strong interaction between these compounds and the active site of the Mycobacterium P450DM enzyme, indicating a potential mechanism of action. These findings suggest the use of such compounds as lead antifungal agents for future investigations (Rad et al., 2016).
Neurogenesis Promotion
A derivative of this compound, known as P7C3 and its analogs, has been found to increase neurogenesis in rat neural stem cells. While P7C3 is recognized for enhancing neurogenesis by safeguarding newborn neurons, it's unclear whether its derivatives share this protective effect. However, studies show that certain derivatives promote neurogenesis by inducing the final cell division during neural stem cell differentiation, highlighting their potential application in treatments for neurodegenerative diseases (Shin et al., 2015).
Antioxidant Activity
Carbazole derivatives have been evaluated for their radical scavenging activity using assays like the DPPH assay. Certain synthesized compounds exhibited significant antioxidant activity, suggesting their potential as effective free radical scavengers. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Naik et al., 2010).
Antiplatelet and Cytotoxic Activities
Further research into carbazole-substituted oximes has uncovered their potential in exhibiting antiplatelet and cytotoxic activities. These compounds, especially when featuring specific substituents, showed promising results in preliminary cancer assays and inhibited platelet aggregation. This dual activity presents a novel avenue for the development of therapeutic agents for cancer treatment and cardiovascular diseases (Wang et al., 2004).
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(3-chloro-2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-19(23)9-6-10-20(15)24-13-16(26)14-25-21-11-4-2-7-17(21)18-8-3-5-12-22(18)25/h2-12,16,24,26H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHRWQQWZAJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
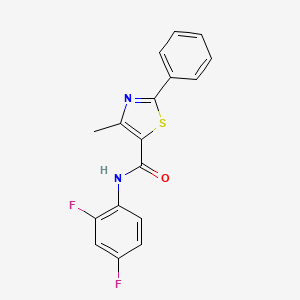
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)
![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)
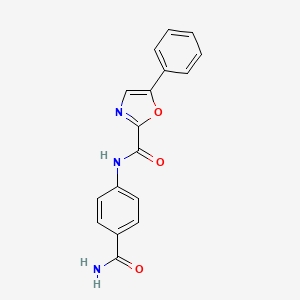
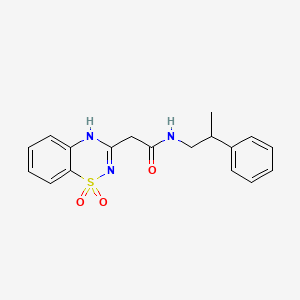
![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)
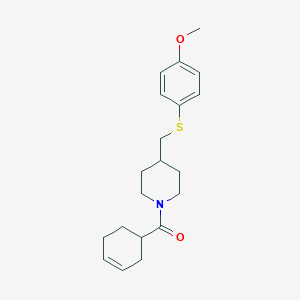
![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)


![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)
![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)
